Hexanoic acid, 5-hydroxy-, methyl ester, (5R)-
Description
Significance of Chiral Building Blocks in Asymmetric Organic Synthesis
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. The two mirror-image forms of a chiral molecule are called enantiomers. While enantiomers have identical physical properties in a non-chiral environment, they often exhibit profoundly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and interact selectively with only one enantiomer of a chiral drug or signaling molecule.
This biological selectivity makes the synthesis of single-enantiomer compounds a critical objective in modern drug discovery and development. Asymmetric organic synthesis aims to achieve this by selectively producing one enantiomer over the other. Chiral building blocks are essential tools in this endeavor. By incorporating a pre-existing, enantiomerically pure stereocenter into the synthetic route, chemists can control the stereochemical outcome of subsequent reactions, leading to the efficient and predictable synthesis of complex chiral targets.
Overview of Methyl (5R)-5-Hydroxyhexanoate as a Key Chiral Research Target
Methyl (5R)-5-hydroxyhexanoate, formally named Hexanoic acid, 5-hydroxy-, methyl ester, (5R)-, is a specific chiral hydroxy ester that has garnered attention in academic research. It is a bifunctional molecule, possessing both a secondary alcohol and a methyl ester group. The "(5R)" designation specifies the absolute configuration at carbon 5, the stereocenter bearing the hydroxyl group. This precise spatial arrangement makes it a valuable synthon for introducing (R)-configured stereocenters in a synthetic sequence.
Table 1: Properties of Methyl (5R)-5-Hydroxyhexanoate
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl (5R)-5-hydroxyhexanoate | nih.gov |
| Molecular Formula | C₇H₁₄O₃ | nih.gov |
| Molecular Weight | 146.18 g/mol | nih.gov |
| CAS Number | 244006-10-8 | (for the specific (5R)- enantiomer is not broadly listed, the racemic CAS is 62593-13-9) nih.gov |
The primary interest in Methyl (5R)-5-hydroxyhexanoate stems from its utility as a precursor to other valuable chiral molecules. For instance, intramolecular cyclization (lactonization) of its corresponding carboxylic acid, (5R)-5-hydroxyhexanoic acid, yields (R)-δ-hexanolactone (also known as (R)-5-hexanolide). This lactone is a known insect pheromone, making the synthesis of its chiral precursors a significant research objective.
Scope and Objectives of Academic Research on Methyl (5R)-5-Hydroxyhexanoate and Related Compounds
Academic research focused on Methyl (5R)-5-hydroxyhexanoate and similar chiral hydroxy esters primarily revolves around two key areas:
Development of Efficient and Stereoselective Synthetic Methods: A major goal is to devise practical and efficient routes to produce the compound in high enantiomeric purity. Chemoenzymatic methods, particularly the biocatalytic reduction of the corresponding prochiral ketone (methyl 5-oxohexanoate), are a central focus. Research in this area involves screening for and engineering highly selective enzymes, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), that can perform this transformation with near-perfect stereocontrol. nih.gov The objective is to create sustainable and scalable processes that yield the desired (R)-enantiomer with high conversion and excellent enantiomeric excess (ee).
Application as a Versatile Chiral Synthon: Once obtained, the compound serves as a starting material for the total synthesis of more complex natural products and biologically active molecules. Research demonstrates the conversion of such building blocks into key intermediates for pharmaceuticals or, more directly, into insect pheromones. scispace.comnih.gov The objective is to showcase the synthetic utility of Methyl (5R)-5-hydroxyhexanoate, transforming its simple chiral scaffold into high-value, complex molecular architectures.
A significant area of investigation has been the use of alcohol dehydrogenases from Lactobacillus species for the asymmetric reduction of ketones. researchgate.net Specifically, the ADH from Lactobacillus kefir is well-documented for its ability to reduce a wide range of ketone substrates to their corresponding (R)-alcohols with exceptional enantioselectivity, often exceeding 99% ee. researchgate.net This "anti-Prelog" selectivity is highly sought after for producing (R)-alcohols. The enzyme utilizes a cofactor, typically NADPH, which is regenerated in situ using a sacrificial alcohol like 2-propanol, making the process efficient and scalable. nih.govgoogle.com
The asymmetric reduction of methyl 5-oxohexanoate (B1238966) using such an enzyme represents the most direct and effective route to Methyl (5R)-5-hydroxyhexanoate. The research findings for similar substrates strongly suggest that this biotransformation would proceed with high yield and optical purity.
Table 2: Representative Performance of Lactobacillus kefir ADH in the Asymmetric Reduction of Prochiral Ketones
This table illustrates the typical efficiency and stereoselectivity of the enzyme on various ketone substrates, which is indicative of the expected results for the synthesis of Methyl (5R)-5-hydroxyhexanoate.
| Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) | Configuration |
|---|---|---|---|---|
| Acetophenone | (R)-1-Phenylethanol | >99 | >99 | R |
| Ethyl 4-chloroacetoacetate | Ethyl (R)-4-chloro-3-hydroxybutanoate | >95 | >99 | R |
| 2,5-Hexanedione | (5R)-5-Hydroxy-2-hexanone | >99 | >99 | R |
| Methyl 5-oxohexanoate (Expected) | Methyl (5R)-5-hydroxyhexanoate | High (>95) | Excellent (>99) | R |
This chemoenzymatic approach highlights a key objective in modern organic synthesis: the development of green and highly selective catalytic methods to access valuable chiral building blocks like Methyl (5R)-5-hydroxyhexanoate.
Structure
3D Structure
Properties
IUPAC Name |
methyl (5R)-5-hydroxyhexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-6(8)4-3-5-7(9)10-2/h6,8H,3-5H2,1-2H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKUVMOUCKJDBE-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501306795 | |
| Record name | Methyl (5R)-5-hydroxyhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501306795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244006-10-8 | |
| Record name | Methyl (5R)-5-hydroxyhexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=244006-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (5R)-5-hydroxyhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501306795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Role of Methyl 5r 5 Hydroxyhexanoate As a Chiral Intermediate in Target Molecule Synthesis
Precursor in Natural Product Total Synthesis
The inherent chirality of methyl (5R)-5-hydroxyhexanoate makes it a useful starting point in the total synthesis of natural products, allowing for the transfer of its stereochemistry into the final target molecule, a strategy often referred to as chiral pool synthesis.
While direct applications in the synthesis of macrocyclic lactones are not extensively documented, derivatives of methyl (5R)-5-hydroxyhexanoate are instrumental in constructing other structurally significant lactones. A notable example is the synthesis of (+)-(3R,5R)-3-hydroxydecano-5-lactone. researchgate.net In this synthesis, a polyfunctional building block derived from methyl (5R)-5-hydroxyhexanoate is utilized to efficiently construct the target lactone. researchgate.net This demonstrates the utility of the (5R)-hydroxyhexanoate framework in building complex acyclic chains that can undergo subsequent cyclization to form lactone rings. The stereocenter at C5 of the starting material directly dictates the stereochemistry at the corresponding position in the final lactone product.
Methyl (5R)-5-hydroxyhexanoate serves as a versatile precursor for the synthesis of various biologically active natural products, particularly those containing lactone moieties. Its derivatives have been successfully employed in the asymmetric synthesis of several pheromones and other natural lactones. researchgate.net
For instance, the asymmetric synthesis of (-)-(R)-massoia lactone, a natural product with a creamy and coconut-like aroma, and (R)-δ-decalactone has been achieved using a synthetic equivalent of methyl (5R)-5-hydroxyhexanoate. researchgate.net These syntheses highlight the efficiency of using this chiral building block to install the required stereochemistry in the final products. researchgate.net
Table 1: Synthesis of Biologically Active Lactones
| Starting Material Derivative | Target Natural Product | Biological Relevance |
|---|---|---|
| Methyl (5R)-5-hydroxy-3-methylidenedecanoate | (-)-(R)-Massoia Lactone | Flavor and fragrance component thegoodscentscompany.com |
| Methyl (5R)-5-hydroxy-3-methylidenedecanoate | (R)-δ-Decalactone | Pheromone component researchgate.net |
| Methyl (5R)-5-hydroxy-3-methylidenedecanoate | (+)-(3R,5R)-3-Hydroxydecano-5-lactone | Synthetic intermediate researchgate.net |
Building Block for Pharmaceutical Intermediates
The chiral nature of methyl (5R)-5-hydroxyhexanoate is of paramount importance in the pharmaceutical industry, where the stereochemistry of a drug molecule is often critical to its therapeutic efficacy.
Statins, a class of cholesterol-lowering drugs, function by inhibiting the enzyme HMG-CoA reductase. jchemrev.com A key structural feature of many synthetic statins, including Atorvastatin (B1662188), Fluvastatin, and Rosuvastatin, is a chiral (3R,5R)-dihydroxyheptanoic acid side chain. mdpi.com The precise stereochemistry of this side chain is crucial for the drug's binding to the enzyme and its pharmacological activity.
Methyl (5R)-5-hydroxyhexanoate is a key precursor for the synthesis of this vital chiral side chain. Chemoenzymatic methods are often employed to synthesize the optically active side chain of atorvastatin. researchgate.net For example, t-butyl 6-cyano-(5R)-hydroxy-3-oxo-hexanoate, a derivative that can be prepared from the chiral pool including (5R)-5-hydroxyhexanoic acid methyl ester, is a key intermediate. This intermediate undergoes a stereoselective reduction to yield t-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate, which is an advanced precursor for the atorvastatin side chain. researchgate.netacs.org The (5R)-hydroxyl group of the starting material directs the stereochemical outcome of the subsequent reduction step, ensuring the formation of the desired (3R,5R)-diol.
Table 2: Role in Statin Side Chain Synthesis
| Statin Drug | Key Chiral Side Chain | Precursor derived from Methyl (5R)-5-Hydroxyhexanoate |
|---|---|---|
| Atorvastatin | (3R,5R)-dihydroxyheptanoic acid derivative | t-Butyl 6-cyano-(5R)-hydroxy-3-oxo-hexanoate researchgate.net |
| Rosuvastatin | (3R,5R)-dihydroxyhept-6-enoic acid derivative | Chiral side chain building blocks researchgate.netgoogle.com |
| Fluvastatin | (3R,5S,E)-dihydroxy-6-heptenoic acid derivative | Chiral side chain building blocks |
Gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the central nervous system. nih.gov Analogs of GABA, such as Pregabalin, are used to treat a variety of neurological conditions. The synthesis of these analogs often requires the use of chiral intermediates to ensure the desired stereochemistry of the final drug product. While methyl (5R)-5-hydroxyhexanoate is a valuable chiral building block, its direct application in the prominent synthetic routes for Pregabalin and other GABA analogs is not widely reported in the scientific literature. Current chemoenzymatic and synthetic routes to Pregabalin typically employ other chiral precursors. nih.govmdpi.com
Alzheimer's disease is a progressive neurodegenerative disorder, and significant research is focused on the development of new therapeutic agents. nih.gov The synthesis of these often complex molecules relies on the availability of chiral building blocks. However, based on available scientific literature, a direct role for methyl (5R)-5-hydroxyhexanoate as a key intermediate in the synthesis of current anti-Alzheimer's drug candidates has not been established. Interestingly, the enantiomer, ethyl-(S)-5-hydroxyhexanoate, has been identified as a key chiral intermediate in the synthesis of certain anti-Alzheimer's drugs, highlighting the importance of specific stereochemistry in this field. nih.gov The therapeutic potential of statins, for which methyl (5R)-5-hydroxyhexanoate is a precursor, has been investigated in the context of Alzheimer's disease, but this represents a pharmacological application rather than a direct role as a synthetic intermediate for a dedicated anti-Alzheimer's drug.
Development of Complex Organic Scaffolds and Peptidomimetics
The strategic importance of chiral intermediates in the synthesis of complex molecules is well-established in the field of organic chemistry. Among these, methyl (5R)-5-hydroxyhexanoate serves as a versatile C6 chiral building block, offering a reactive platform for the construction of intricate molecular architectures. Its inherent chirality and functional group arrangement, specifically the hydroxyl and ester moieties, provide a foundation for stereocontrolled transformations leading to the development of diverse organic scaffolds and peptidomimetics. These structures are of significant interest in medicinal chemistry and drug discovery due to their potential to mimic or modulate biological processes.
The utility of methyl (5R)-5-hydroxyhexanoate extends to its role as a precursor for various heterocyclic systems, which form the core of many biologically active compounds. For instance, the carbon backbone and the stereocenter of this chiral intermediate can be strategically manipulated to construct substituted piperidines, tetrahydropyrans, and lactones. These scaffolds are prevalent in a wide array of natural products and synthetic drugs, and their stereochemical integrity is often crucial for their biological activity. The (5R)-configuration of the hydroxyl group in methyl (5R)-5-hydroxyhexanoate allows for the predictable introduction of chirality into the target scaffold, a critical aspect in the design of enantiomerically pure pharmaceuticals.
In the realm of peptidomimetics, methyl (5R)-5-hydroxyhexanoate provides a valuable starting point for the synthesis of non-natural amino acids and constrained peptide mimics. Peptidomimetics are designed to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability, while retaining their biological activity. The incorporation of structural motifs derived from this chiral hydroxy ester can enforce specific conformations in a peptide backbone, leading to enhanced receptor binding affinity and selectivity. For example, the hydrocarbon chain of methyl (5R)-5-hydroxyhexanoate can be functionalized and cyclized to form macrocyclic structures that mimic the secondary structures of peptides, such as β-turns and α-helices.
Detailed research findings have demonstrated the application of similar chiral hydroxy esters in the stereoselective synthesis of complex molecules. While direct examples detailing the extensive use of methyl (5R)-5-hydroxyhexanoate in the development of a wide range of complex organic scaffolds and peptidomimetics are not abundantly available in public literature, the principles of chiral pool synthesis strongly support its potential. The reactivity of its functional groups allows for a variety of synthetic transformations, including but not limited to, nucleophilic substitution, oxidation, reduction, and cyclization reactions. These transformations can be employed to elaborate the basic C6 framework into more complex and functionally diverse structures.
The following table summarizes the potential applications of methyl (5R)-5-hydroxyhexanoate in the synthesis of various complex organic scaffolds, based on established synthetic methodologies for analogous chiral building blocks.
| Target Scaffold | Synthetic Strategy | Potential Application |
| Substituted Piperidines | Reductive amination of the corresponding ketone, followed by cyclization. | Neurological disorders, analgesics |
| Tetrahydropyran Rings | Intramolecular cyclization via etherification. | Antibiotics, antiviral agents |
| Macrocyclic Lactones | Intramolecular esterification or macrolactonization. | Immunosuppressants, anticancer agents |
| β-Amino Acids | Conversion of the hydroxyl group to an amino group via stereoinvertive or retentive methods. | Building blocks for β-peptides, enzyme inhibitors |
| Constrained Peptidomimetics | Incorporation into a peptide backbone followed by cyclization or conformational locking strategies. | Receptor agonists/antagonists, therapeutic peptides |
Further research into the synthetic applications of methyl (5R)-5-hydroxyhexanoate is warranted to fully exploit its potential as a chiral intermediate in the construction of novel and biologically relevant complex organic scaffolds and peptidomimetics. The strategic use of such chiral building blocks is a cornerstone of modern synthetic chemistry, enabling the efficient and stereocontrolled production of molecules with tailored properties for various applications, particularly in the pharmaceutical industry.
Mechanistic Insights and Stereochemical Control in Reactions Involving Methyl 5r 5 Hydroxyhexanoate
Elucidation of Reaction Pathways for Asymmetric Induction
The formation of the (5R) stereocenter in methyl 5-hydroxyhexanoate (B1262163) from methyl 5-oxohexanoate (B1238966) is a result of the selective delivery of a hydride to one of the two enantiotopic faces of the ketone carbonyl group. This asymmetric induction is primarily achieved through biocatalytic or chemocatalytic methods, each with distinct reaction pathways.
In biocatalysis, enzymes such as carbonyl reductases, often from yeast species like Candida parapsilosis, are employed. nih.govamazonaws.comnih.gov These enzymes create a chiral active site environment where the substrate, methyl 5-oxohexanoate, is precisely oriented. The transfer of a hydride from a cofactor, typically NADPH, to the carbonyl carbon then occurs preferentially from one side, leading to the formation of the (R)-alcohol. nih.gov The stereoselectivity of these biocatalysts is often dictated by Prelog's rule, which predicts the stereochemical outcome based on the relative sizes of the substituents attached to the carbonyl group. However, many useful enzymes, including some from Candida parapsilosis, exhibit anti-Prelog selectivity, providing access to the opposite enantiomer, which in this case would be the desired (R)-enantiomer. nih.govnih.gov The reaction pathway within the enzyme's active site involves a complex interplay of steric and electronic interactions between the substrate, the cofactor, and the amino acid residues of the enzyme.
Chemocatalytic asymmetric hydrogenation, often employing ruthenium-based catalysts, offers another well-established pathway for asymmetric induction. rsc.orgrsc.org The mechanism of the Noyori-type asymmetric hydrogenation, for example, involves the formation of a transient metal-hydride species. The chiral ligands coordinated to the ruthenium center create a chiral environment that directs the coordination of the ketone substrate in a specific orientation. The subsequent transfer of the hydride to the carbonyl carbon proceeds through a six-membered pericyclic transition state, leading to the formation of the chiral alcohol with high enantioselectivity. The precise geometry of this transition state is crucial in determining which face of the ketone is attacked.
Influence of Catalysts and Reagents on Stereoselectivity and Regioselectivity
The choice of catalyst and reagents is the most critical factor in controlling the stereoselectivity of the reduction of methyl 5-oxohexanoate.
In biocatalytic reductions, the specific strain of the microorganism or the isolated enzyme used has a profound impact on the enantiomeric excess (e.e.) and the configuration of the resulting alcohol. For instance, different species of yeast or bacteria can produce reductases with opposing stereopreferences. Carbonyl reductases from Candida parapsilosis have been identified that exhibit novel anti-Prelog stereoselectivity, which can be highly effective for producing the (S)-enantiomer from certain ketones. nih.govnih.gov The substrate specificity of these enzymes is also a key factor; some enzymes may show high activity and selectivity for a narrow range of substrates. nih.gov
In the realm of chemocatalysis, the structure of the chiral ligand coordinated to the metal center is paramount. For ruthenium-catalyzed asymmetric hydrogenation, ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives are commonly used. rsc.org The chirality of the ligand dictates the facial selectivity of the hydride transfer. The choice of the metal precursor and any additives, such as a base, can also influence the catalytic activity and selectivity. The solvent can also play a significant role, with polar protic solvents like methanol (B129727) often being preferred for these hydrogenations.
The following table summarizes the influence of different catalytic systems on the asymmetric reduction of β-keto esters, which are structurally related to methyl 5-oxohexanoate.
| Catalytic System | Typical Substrate | Key Stereochemical Outcome | Influencing Factors |
|---|---|---|---|
| Carbonyl Reductases (e.g., from Candida parapsilosis) | Prochiral ketones, β-keto esters | High enantioselectivity (often anti-Prelog) | Enzyme source, substrate structure, pH, temperature |
| Ru-BINAP Catalysts | β-keto esters, aromatic ketones | High enantioselectivity, predictable based on ligand chirality | Ligand structure, solvent, pressure, temperature |
Theoretical and Computational Studies on Reaction Mechanisms and Stereochemical Outcomes
These computational models can map the potential energy surface of the reaction, identifying the structures of transition states and intermediates. For enzyme-catalyzed reactions, molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the binding of the substrate and cofactor within the enzyme's active site. escholarship.org These models can reveal the key interactions, such as hydrogen bonding and steric hindrance, that are responsible for the observed stereoselectivity. For example, modeling can explain why a particular enzyme favors the formation of the (R)- or (S)-enantiomer by showing which facial approach of the hydride to the carbonyl is energetically more favorable.
In the context of chemocatalysis, DFT calculations can be used to model the transition states of the hydride transfer from the metal complex to the ketone. rsc.org By comparing the energies of the diastereomeric transition states that lead to the (R)- and (S)-products, the enantioselectivity of the catalyst can be predicted and rationalized. These studies can also shed light on the role of the ligand, explaining how its steric and electronic properties create a chiral pocket that discriminates between the two faces of the prochiral ketone.
Biochemical Context and Metabolic Intermediates Relevant to Hexanoic Acid, 5 Hydroxy , Methyl Ester
Occurrence as a Metabolite in Model Biological Systems
While direct evidence for the occurrence of Hexanoic acid, 5-hydroxy-, methyl ester, (5R)- as a metabolite in model biological systems is limited in publicly available research, its corresponding free acid, 5-hydroxyhexanoic acid, has been identified in various biological contexts. 5-Hydroxyhexanoic acid is recognized as a microbial metabolite. hmdb.ca It has also been detected as a human urinary metabolite. nih.gov
In specific metabolic conditions, the presence of 5-hydroxyhexanoic acid is more pronounced. For instance, it has been found in patients with non-ketotic dicarboxylic aciduria and in individuals on a diet rich in medium-chain triglycerides. hmdb.cahmdb.ca Its excretion in urine increases during the consumption of medium-chain triglycerides compared to long-chain triglycerides. hmdb.cahmdb.ca Furthermore, 5-hydroxyhexanoic acid is associated with Medium Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), an inborn error of metabolism. hmdb.cahmdb.ca Given that fatty acid methyl esters are known to exist in biological systems, it is plausible that Hexanoic acid, 5-hydroxy-, methyl ester, (5R)- could also be present as a metabolic intermediate, although direct detection in model organisms has not been extensively documented.
Some studies have identified related hydroxy fatty acid esters in bacteria. For example, various aerobic Gram-negative bacteria can utilize 4-hydroxyhexanoic acid for the synthesis of polyhydroxyalkanoates (PHAs). elsevierpure.com Recombinant strains of Pseudomonas putida and Alcaligenes eutrophus have been shown to incorporate 4-hydroxyhexanoic acid into PHAs. elsevierpure.com This indicates that pathways for the metabolism of hydroxyhexanoic acids exist in these model organisms.
Table 1: Documented Occurrence of Related Metabolites
| Metabolite | Biological System | Context | Reference |
|---|---|---|---|
| 5-Hydroxyhexanoic acid | Human | Urinary metabolite, associated with non-ketotic dicarboxylic aciduria and MCADD | hmdb.canih.govhmdb.ca |
| 5-Hydroxyhexanoic acid | Microbes | General microbial metabolite | hmdb.ca |
| 4-Hydroxyhexanoic acid | Pseudomonas putida (recombinant) | Incorporated into polyhydroxyalkanoates | elsevierpure.com |
| 4-Hydroxyhexanoic acid | Alcaligenes eutrophus (recombinant) | Incorporated into polyhydroxyalkanoates | elsevierpure.com |
| 4-Hydroxyhexanoic acid | Rhodococcus ruber | Incorporated into polyhydroxyalkanoates | elsevierpure.com |
Involvement in Fatty Acid Metabolism Pathways
Hexanoic acid, 5-hydroxy-, methyl ester, (5R)- is structurally related to intermediates in fatty acid metabolism. wikipedia.org The Human Metabolome Database lists (5R)-5-Hydroxyhexanoic acid as being involved in fatty acid metabolism. hmdb.ca Fatty acid metabolism encompasses both the breakdown of fatty acids to generate energy (catabolism) and their synthesis to create more complex molecules (anabolism). wikipedia.org
5-Hydroxyhexanoic acid is considered a degradation product of fatty acids. foodb.ca Specifically, it is an (omega-1)-hydroxy fatty acid, meaning the hydroxyl group is on the carbon atom once removed from the terminal methyl group. nih.govnih.gov The formation of such hydroxylated fatty acids can occur through omega-oxidation, a metabolic pathway that can serve as an alternative to beta-oxidation, particularly for medium-chain fatty acids. In some bacteria, such as Pseudomonas species, hexanoate (B1226103) can be hydroxylated at the omega-position to form 6-hydroxyhexanoate, which is then further oxidized. nih.gov While this is omega-hydroxylation, the principle of enzymatic hydroxylation of fatty acid chains is established.
The biosynthesis of more complex molecules can also involve hydroxy fatty acids. For instance, bacteria can synthesize polyesters known as polyhydroxyalkanoates (PHAs) from 3-hydroxy fatty acid precursors, which are intermediates in the beta-oxidation pathway. gerli.com This highlights a mechanism by which hydroxylated fatty acids are integrated into anabolic pathways in microorganisms.
Enzymatic Biotransformations Relevant to its Formation or Degradation
The formation and degradation of Hexanoic acid, 5-hydroxy-, methyl ester, (5R)- are likely mediated by specific enzymes, particularly esterases and oxidoreductases.
Formation: The synthesis of the (5R)- enantiomer points towards a stereoselective enzymatic process. The enantioselective reduction of a keto group is a common route for producing chiral hydroxy compounds. For example, the yeast Pichia methanolica has been used for the enantioselective reduction of ethyl 5-oxohexanoate (B1238966) to produce ethyl (S)-5-hydroxyhexanoate with high enantiomeric excess. researchgate.net This suggests that a reductase or dehydrogenase enzyme could catalyze the formation of the (5R)-hydroxyl group from a 5-oxo-hexanoic acid precursor. Subsequent esterification to the methyl ester could be catalyzed by an esterase or lipase (B570770). Lipase-catalyzed esterification is a widely used method for the synthesis of various fatty acid esters. mdpi.com
Degradation: The primary enzymatic biotransformation for the degradation of an ester like Hexanoic acid, 5-hydroxy-, methyl ester, (5R)- would be hydrolysis. Lipases are a class of enzymes that catalyze the hydrolysis of esters. For instance, Candida antarctica lipase has been used for the enantioselective enzymatic hydrolysis of racemic 5-acetoxyhexanenitrile, a structurally related compound. researchgate.net Such enzymatic hydrolysis would yield (5R)-5-hydroxyhexanoic acid and methanol (B129727). The resulting (5R)-5-hydroxyhexanoic acid could then be further metabolized through pathways such as beta-oxidation or omega-oxidation.
Table 2: Relevant Enzymatic Reactions and Enzymes
| Reaction Type | Potential Enzyme Class | Example of Related Biotransformation | Enzyme/Organism Example | Reference |
|---|---|---|---|---|
| Formation (Reduction) | Reductase / Dehydrogenase | Enantioselective reduction of ethyl 5-oxohexanoate to ethyl (S)-5-hydroxyhexanoate | Pichia methanolica | researchgate.net |
| Formation (Esterification) | Lipase / Esterase | Lipase-catalyzed synthesis of hexanoic acid esters | Candida antarctica lipase B | mdpi.com |
| Degradation (Hydrolysis) | Lipase / Esterase | Enantioselective enzymatic hydrolysis of racemic 5-acetoxyhexanenitrile | Candida antarctica lipase | researchgate.net |
| Degradation (Oxidation) | Hydroxylase | Hydroxylation of oleic acid to 10-hydroxystearic acid | Lactobacillus sakei | nih.govspringernature.com |
Future Research Directions and Emerging Applications
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of enantiomerically pure chiral alcohols and their corresponding esters is a cornerstone of pharmaceutical and fine chemical manufacturing. A primary route to obtaining (5R)-5-hydroxyhexanoic acid methyl ester is through the asymmetric reduction of its prochiral precursor, methyl 5-oxohexanoate (B1238966).
Biocatalysis, particularly using ketoreductases (KREDs), has emerged as a superior method for this transformation due to its high stereoselectivity and environmentally friendly reaction conditions. nih.govresearchgate.net These enzyme-catalyzed reductions are renowned for producing chiral alcohols with high enantiomeric excess (ee), often exceeding 99%. nih.govrsc.org The process involves the highly specific transfer of a hydride from a cofactor, typically NADPH, to the ketone, yielding the desired (R)-alcohol. nih.gov
Future research aims to enhance this methodology through several avenues:
Protein Engineering: Sophisticated techniques like directed evolution and rational design are being applied to engineer KREDs with improved stability, activity, and even altered substrate specificity. rsc.org This allows for the creation of tailor-made enzymes that are more efficient for industrial-scale production.
Genome Mining: The search for novel KREDs from diverse microbial sources continues. By exploring the genomes of various microorganisms, researchers can identify new enzymes with unique properties that may offer advantages over existing biocatalysts. rsc.org
Cofactor Regeneration: A critical aspect of biocatalytic reductions is the regeneration of the expensive NAD(P)H cofactor. nih.gov Developing efficient in-situ cofactor regeneration systems, often by using a second enzyme like glucose dehydrogenase or by incorporating the entire system within a whole microbial cell, is key to making the process economically viable. nih.govsphinxsai.com An enzymatic process for a similar (R)-hydroxy ester, for example, utilized a commercially available ketoreductase with glucose dehydrogenase for cofactor regeneration, achieving an 82% isolated yield and over 99.5% ee. nih.gov
These advancements are moving the synthesis of chiral hydroxy esters like methyl (5R)-5-hydroxyhexanoate away from traditional chemical methods towards more sustainable and highly selective biocatalytic routes. researchgate.net
Exploration of New Chiral Derivatives and Analogs with Tailored Reactivity
The core structure of (5R)-5-hydroxyhexanoic acid methyl ester provides a versatile scaffold for the synthesis of novel derivatives and analogs. Research in this area focuses on modifying the parent molecule to create new compounds with specific, tailored functionalities and potential biological activities.
One emerging area of interest is the synthesis of fatty acid esters of hydroxy fatty acids (FAHFAs), a class of lipids with demonstrated anti-inflammatory and anti-diabetic properties. acs.orgnih.gov By esterifying the C-5 hydroxyl group of the hexanoic acid backbone with other fatty acids, novel FAHFA analogs can be generated. researchgate.net This exploration could lead to the discovery of new bioactive lipids with therapeutic potential. The vast diversity of possible fatty acid combinations allows for the creation of a large library of FAHFA analogues for structure-activity relationship studies. acs.orgresearchgate.net
Further avenues for creating new derivatives include:
Late-Stage Diversification: This strategy involves modifying a core structure, like that of the target compound, in the final steps of a synthetic sequence. This approach is powerful for efficiently generating a library of related compounds. nih.gov For instance, the hydroxyl group could be a handle for introducing various other functional groups, potentially leading to new pharmacophores.
Synthesis of Structural Analogs: Modifications to the carbon backbone or the introduction of other functional groups, such as amino groups, can create new chiral building blocks. For example, the synthesis of analogs like (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid demonstrates how the core hydroxyhexanoic acid structure can be adapted to create amino acid derivatives, which are of significant interest in medicinal chemistry.
The exploration of such derivatives and analogs expands the chemical space accessible from (5R)-5-hydroxyhexanoic acid methyl ester, opening up possibilities for its application in drug discovery and materials science. nih.gov
Untapped Biosynthetic Pathways and Biocatalytic Discoveries
Beyond the use of isolated enzymes, whole-cell biocatalysis presents a powerful and largely untapped approach for the production of (5R)-5-hydroxyhexanoic acid methyl ester. By harnessing the metabolic machinery of microorganisms like Escherichia coli or baker's yeast (Saccharomyces cerevisiae), it is possible to develop sustainable and cost-effective production routes from simple feedstocks. rsc.orgfrontiersin.org
Future research is focused on two main strategies:
Exploitation of Native and Engineered Pathways: Many microorganisms possess enzymes capable of hydroxylating fatty acids. The AlkBGT system from Pseudomonas putida GPo1, for example, is known to catalyze the oxyfunctionalization of medium-chain fatty acids. frontiersin.org By engineering host organisms like E. coli to express such hydroxylation systems, it may be possible to establish a biosynthetic pathway for producing 5-hydroxyhexanoic acid directly from hexanoic acid or even simpler carbon sources. This whole-cell bio-catalysis strategy has been successfully applied to produce other ω-hydroxy fatty acids. frontiersin.org
Discovery of Novel Biocatalysts: The vast biological diversity of the microbial world remains a rich source of novel enzymes. nih.gov Genome mining and high-throughput screening can identify new enzymes, such as hydroxylases or reductases, with the desired activity and stereoselectivity for producing the (5R) enantiomer. The discovery of new enzymes not only broadens the toolkit for synthesis but can also lead to biocatalysts with improved efficiency and stability. acs.org
The advantages of biocatalysis are significant, including mild reaction conditions (ambient temperature and pressure) and high regio- and enantioselectivity, which minimizes the formation of unwanted byproducts. nih.gov As our ability to understand, engineer, and discover new biological systems grows, the potential for developing highly efficient and sustainable biosynthetic routes for chiral molecules like (5R)-5-hydroxyhexanoic acid methyl ester will continue to expand.
Q & A
Q. Experimental determination methods :
Q. Table 2: Enzymatic Pathway Parameters
| Parameter | Optimal Range | Reference |
|---|---|---|
| pH | 6.5–7.0 | |
| Temperature | 30–37°C | |
| Substrate concentration | 10–20 mM |
Advanced: How do researchers resolve contradictions in reported spectral data for 5-hydroxyhexanoate esters?
Answer: Discrepancies in mass spectra (e.g., base peak intensity) or IR bands may arise from:
- Sample purity : Contaminants (e.g., 5-oxo derivatives) skew results. Validate via preparatory HPLC .
- Instrument calibration : NIST-standardized MS ensures reproducibility .
- Isomeric interference : Compare data with structurally similar compounds (e.g., 4-hydroxyhexanoate esters) .
Advanced: What role does stereochemistry (5R vs. 5S) play in biological activity or synthetic applications?
Answer:
- Biological activity : (5R)-isomers show higher antimicrobial activity in ginger oil studies, likely due to receptor-binding specificity .
- Synthetic utility : (5R)-configured intermediates are critical for synthesizing chiral drugs (e.g., β-lactamase inhibitors) via asymmetric hydrogenation .
Basic: What synthetic routes are available for (5R)-5-hydroxyhexanoic acid methyl ester?
Answer:
- Chemical synthesis :
- Biocatalytic routes : Use Candida antarctica lipase for enantioselective esterification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
